molecular formula C21H28N4O3 B2794149 N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049478-22-9

N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2794149
M. Wt: 384.48
InChI Key: FXCDZOCLAAPPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide involves the reaction of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanamine with 2,6-dimethylbenzoyl chloride followed by reaction with oxalyl chloride.

Starting Materials
2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanamine, 2,6-dimethylbenzoyl chloride, oxalyl chloride, anhydrous diethyl ether, anhydrous tetrahydrofuran, anhydrous dichloromethane, anhydrous sodium sulfate, triethylamine, N,N-dimethylformamide, magnesium sulfate, ethyl acetate

Reaction
To a solution of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanamine in anhydrous diethyl ether, add triethylamine dropwise with stirring., Add 2,6-dimethylbenzoyl chloride to the reaction mixture and stir for 2 hours at room temperature., Filter the precipitated triethylamine hydrochloride and wash the solid with anhydrous diethyl ether., To the filtrate, add oxalyl chloride dropwise with stirring and reflux the reaction mixture for 4 hours., Cool the reaction mixture to room temperature and add anhydrous dichloromethane., Wash the organic layer with saturated sodium bicarbonate solution and brine., Dry the organic layer over anhydrous sodium sulfate and filter., Concentrate the filtrate under reduced pressure and dissolve the residue in anhydrous tetrahydrofuran., Add magnesium sulfate to the solution and filter., Concentrate the filtrate under reduced pressure and dissolve the residue in ethyl acetate., Wash the organic layer with water and brine., Dry the organic layer over anhydrous sodium sulfate and filter., Concentrate the filtrate under reduced pressure to obtain N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide as a white solid.

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-15-6-4-7-16(2)19(15)23-21(27)20(26)22-14-18(17-8-5-9-24(17)3)25-10-12-28-13-11-25/h4-9,18H,10-14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCDZOCLAAPPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

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